4-(2-Bromoethyl)piperidine
Overview
Description
Scientific Research Applications
Synthesis of Disubstituted Piperidines
4-(2-Bromoethyl)piperidine has applications in the synthesis of 4,4 disubstituted piperidines, which are significant in the development of neuroleptics, local anesthetics, analgesics, and antidiarrheal agents. The synthesis of these compounds often starts from a functionalized piperidine, and methods involving the alkylation of active methylene compounds have been particularly useful in this context (Huybrechts & Hoornaert, 1981).
Radiolabeled Probes for σ-1 Receptors
Halogenated 4-(phenoxymethyl)piperidines, synthesized using this compound, have been evaluated as potential δ receptor ligands. Their in vivo evaluation in rats demonstrated high uptake and good retention in organs possessing σ receptors. This suggests their potential as useful probes for tomographic studies of σ receptors (Waterhouse et al., 1997).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of 4-carboxypiperidinium chloride, derived from this compound, has been characterized. This analysis contributes to the understanding of molecular interactions and structural properties of such compounds, which can be valuable in various chemical and pharmaceutical applications (Szafran et al., 2007).
Gastric Antisecretory Agents
4-(Diphenylmethyl)piperidines, synthesized using this compound, have shown potential as gastric antisecretory agents in medical research. These compounds, particularly fenoctimine, have been explored for their nonanticholinergic gastric antisecretory properties, making them candidates for treating peptic ulcer disease (Scott et al., 1983).
Enantiomeric Resolution in Chiral Studies
This compound derivatives have been used in chiral studies, particularly in the enantiomeric resolution of piperidine derivatives. Such studies are crucial in the field of stereochemistry and for the development of chiral drugs (Ali et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2-bromoethyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATRGCMIAKCCIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541718 | |
Record name | 4-(2-Bromoethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113913-55-6 | |
Record name | 4-(2-Bromoethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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